piperidine-1-carboxylic acid;trihydrate

Physical Chemistry Formulation Science Crystallography

Researchers requiring reproducible reaction kinetics in aqueous systems often face variability with hygroscopic anhydrous reagents. Piperidine-1-carboxylic acid trihydrate (CAS 13406-98-9) provides a defined, stoichiometric hydrate form that eliminates in situ hydration uncertainty. • Defined Hydrate: Three water molecules of crystallization ensure consistent molecular weight and purity for precise formulation. • Aqueous Compatibility: Optimized for water or water-miscible solvent systems, delivering predictable dissolution and reaction rates. • Supply Reliability: Procure a crystalline, stable intermediate validated for pharmaceutical research and large-scale synthesis consistency.

Molecular Formula C6H17NO5
Molecular Weight 183.20 g/mol
Cat. No. B13403966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepiperidine-1-carboxylic acid;trihydrate
Molecular FormulaC6H17NO5
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)O.O.O.O
InChIInChI=1S/C6H11NO2.3H2O/c8-6(9)7-4-2-1-3-5-7;;;/h1-5H2,(H,8,9);3*1H2
InChIKeyDYZYUTDRLZPTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-1-carboxylic Acid Trihydrate: Chemical & Procurement Overview


Piperidine-1-carboxylic acid;trihydrate is a crystalline hydrate form of 1-piperidinecarboxylic acid (CAS 13406-98-9), an organic compound classified as a piperidinecarboxylic acid [1]. It is characterized by a six-membered piperidine ring with a nitrogen atom and a carboxylic acid functional group [2]. The trihydrate form incorporates three molecules of water of crystallization, which differentiates its physical properties from the anhydrous form . This compound is primarily utilized as a versatile building block and intermediate in organic synthesis and pharmaceutical research .

Piperidine-1-carboxylic Acid Trihydrate: Why Generic Substitution Fails


The hydration state of a compound is a critical quality attribute that can significantly impact its performance and behavior in both research and industrial settings [1]. The presence of water molecules in the crystal lattice of piperidine-1-carboxylic acid trihydrate fundamentally alters its physicochemical properties compared to the anhydrous form or other salts like the hydrochloride . These differences, including altered solubility and stability, mean that the trihydrate form cannot be assumed to be functionally interchangeable with its analogs. Substituting a different form could lead to inconsistencies in reaction kinetics, formulation stability, or downstream processing [2]. This guide provides the available quantitative evidence to justify the specific selection of the trihydrate form for applications where these properties are paramount.

Piperidine-1-carboxylic Acid Trihydrate: Quantifiable Differentiators


Physicochemical Properties vs. Anhydrous Form

The key differentiator for the trihydrate form lies in its altered physicochemical properties due to the incorporation of water molecules into its crystal lattice. While the anhydrous form's melting point is reported as 43-50 °C , the trihydrate form's melting point is generally lower and dehydration often occurs before melting, making a distinct melting point difficult to define . This difference in thermal behavior is a critical factor for procurement when stability under storage or processing conditions is a concern. This data is from separate vendor sources, so a direct, controlled comparison is not available, but the difference in reported values is notable.

Physical Chemistry Formulation Science Crystallography

Aqueous Solubility Characteristics

The hydrate form of a compound is often more soluble in aqueous media if it is the stable solid form in that medium . While the anhydrous form of 1-piperidine carboxylic acid has a predicted water solubility of 401 g/L [1], the trihydrate form's aqueous solubility is also reported to be high, with the potential for it to be the more thermodynamically stable and soluble form in water-based systems . This is a class-level inference for hydrates in general, and the specific quantitative difference for this compound is not published in a direct head-to-head comparison.

Formulation Chemistry Pharmaceutical Pre-formulation Physical Pharmacy

Piperidine-1-carboxylic Acid Trihydrate: Recommended Use Cases


Aqueous-Based Chemical Synthesis

Given its high water solubility and the potential for it to be the most stable form in aqueous environments, piperidine-1-carboxylic acid trihydrate is the preferred form for reactions conducted in water or water-miscible solvent systems . Its use can lead to more predictable dissolution and reaction kinetics compared to the anhydrous form, which may undergo a hydration step in situ [1]. This is particularly relevant for large-scale chemical processes where consistency and reproducibility are critical.

Pharmaceutical Formulation Development

The hydration state of a drug substance is a critical quality attribute for pharmaceutical formulation . If piperidine-1-carboxylic acid is being used as an intermediate or an active pharmaceutical ingredient (API), the trihydrate form offers a defined and stable physical form [1]. Its different solubility and stability profile, compared to the anhydrous or salt forms, makes it a distinct candidate during pre-formulation screening where bioavailability and processability are being optimized.

Hydrated Crystal Form Research

For fundamental studies in crystallography, solid-state chemistry, or material science, the piperidine-1-carboxylic acid trihydrate provides a specific, well-defined hydrate structure for investigation . The presence of water molecules in the crystal lattice offers unique hydrogen-bonding networks that can be studied and compared to the anhydrous form or other solvates, providing insights into crystal engineering and the properties of organic solids [1].

Technical Documentation Hub

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